2-[(1-Sulfamoylcyclopropanecarbonyl)amino]pentanoic acid
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Overview
Description
2-[(1-Sulfamoylcyclopropanecarbonyl)amino]pentanoic acid is a synthetic compound that features a cyclopropane ring, a sulfamoyl group, and a pentanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Sulfamoylcyclopropanecarbonyl)amino]pentanoic acid typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions, where a suitable sulfonating agent reacts with the cyclopropane derivative.
Coupling with Pentanoic Acid: The final step involves coupling the cyclopropane derivative with pentanoic acid using peptide coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Sulfamoylcyclopropanecarbonyl)amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the sulfamoyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
2-[(1-Sulfamoylcyclopropanecarbonyl)amino]pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 2-[(1-Sulfamoylcyclopropanecarbonyl)amino]pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the cyclopropane ring can induce conformational changes in target proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-Aminopentanoic acid: An α-amino acid with a similar pentanoic acid moiety.
2-Aminocyclopropanecarboxylic acid: Contains a cyclopropane ring and an amino group.
Sulfanilamide: Contains a sulfamoyl group and is used as an antimicrobial agent.
Uniqueness
2-[(1-Sulfamoylcyclopropanecarbonyl)amino]pentanoic acid is unique due to the combination of its structural features, including the cyclopropane ring, sulfamoyl group, and pentanoic acid moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(1-sulfamoylcyclopropanecarbonyl)amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O5S/c1-2-3-6(7(12)13)11-8(14)9(4-5-9)17(10,15)16/h6H,2-5H2,1H3,(H,11,14)(H,12,13)(H2,10,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJABXPMECSSGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)C1(CC1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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